tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate
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Overview
Description
“tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1325340-60-0 . It has a molecular weight of 320.39 . The compound is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)15(20)13-6-5-7-14(12-13)22-4/h5-7,12H,8-11H2,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 320.39 .Scientific Research Applications
Synthesis of Novel Organic Compounds
Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Evaluation
The derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies. The antibacterial and antifungal activities of these compounds have been studied against several microorganisms, and were found to be moderately active .
X-ray Diffraction Studies
The structures of the derivatives of N-Boc piperazine were further confirmed by single crystal X-ray diffraction analysis .
Synthesis of Biologically Active Natural Products
The tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents. The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Preparation of Lipopolymers
1-Boc-piperazine may be used in the termination step during synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization .
Synthesis of Indazole DNA Gyrase Inhibitors
1-Boc-piperazine may be used in the synthesis of monosubstituted piperazines, e.g. in the synthesis of indazole DNA gyrase inhibitors .
Safety and Hazards
The compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
tert-butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)15(20)13-6-5-7-14(12-13)22-4/h5-7,12H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOWLUHPWTWKCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate |
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